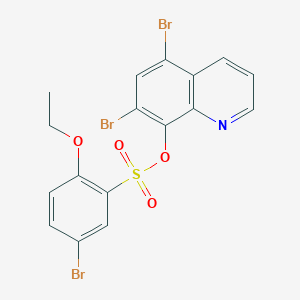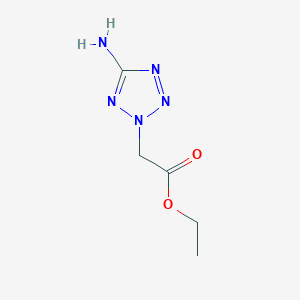
5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide” is a complex organic compound. It’s a derivative of thiophene, a five-membered heterocyclic compound with a sulfur atom . The compound also contains a carboxamide group attached to the thiophene ring .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of thiophene-2-carbohydrazide with 1-(5-chloro-2-hydroxyphenyl)ethanone . The reaction mixture is dissolved in anhydrous ethanol containing a catalytic amount of glacial acetic acid, stirred under reflux for 3 hours, then cooled to room temperature and filtered . After six days, yellow block crystals are obtained .Molecular Structure Analysis
The molecular structure of similar compounds shows an E configuration around the C=N bond . The thiophene and the 5-chloro-2-hydroxyphenyl ring are almost parallel, with a dihedral angle of 1.6° . In the crystal structure, the molecules are linked into chains along the b-axis by O-H/N and C-H-O hydrogen bonds .作用机制
5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide inhibits the activity of JAKs, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, this compound can modulate immune responses and reduce inflammation. This mechanism of action has been shown to be effective in the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and modulate immune responses in various diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. However, this compound can also affect the production of other cytokines and growth factors, which can have both beneficial and detrimental effects.
实验室实验的优点和局限性
5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for JAKs. It is also available in a pure form, which allows for accurate dosing and reproducibility of results. However, this compound can also have off-target effects on other signaling pathways, which can complicate data interpretation. Additionally, the use of this compound in lab experiments requires careful consideration of its potential effects on cytokine and growth factor production.
未来方向
There are several future directions for research on 5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide, including its potential applications in other immune-related diseases, such as inflammatory bowel disease and lupus. Additionally, further research is needed to understand the long-term effects of this compound on immune function and cytokine production. Finally, the development of more selective JAK inhibitors may provide more targeted therapies with fewer off-target effects.
合成方法
The synthesis of 5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide involves several steps, including the reaction of 5-chloro-2-thiophenecarboxylic acid with 1-(2-hydroxyethoxy)cyclopentylmethylamine. The resulting intermediate is then subjected to further reactions to produce the final product. The synthesis process has been optimized to ensure high yield and purity of the compound.
科学研究应用
5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in the signaling pathways of cytokines and growth factors that play a critical role in immune responses.
属性
IUPAC Name |
5-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c14-11-4-3-10(19-11)12(17)15-9-13(18-8-7-16)5-1-2-6-13/h3-4,16H,1-2,5-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVWMOPDUPXZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=C(S2)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine](/img/structure/B2950335.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one](/img/structure/B2950338.png)
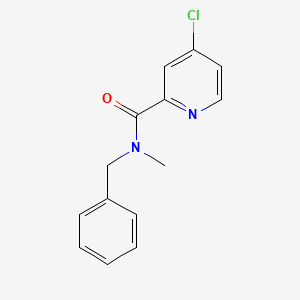
![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2950341.png)
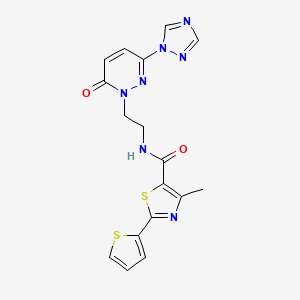
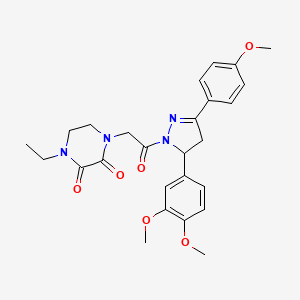
![N-(2,4-dimethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2950344.png)
![1-(3,4-difluorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950349.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2950350.png)

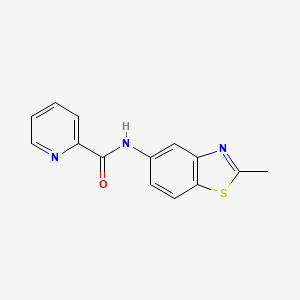
![(2E,NZ)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2950353.png)
